molecular formula C23H18N2O6 B1229673 4-[[3-[(2-Furanylmethylamino)-oxomethyl]-7-methoxy-1-benzopyran-2-ylidene]amino]benzoic acid

4-[[3-[(2-Furanylmethylamino)-oxomethyl]-7-methoxy-1-benzopyran-2-ylidene]amino]benzoic acid

Cat. No. B1229673
M. Wt: 418.4 g/mol
InChI Key: SWKMLAVOUUFJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[3-[(2-furanylmethylamino)-oxomethyl]-7-methoxy-1-benzopyran-2-ylidene]amino]benzoic acid is a 1-benzopyran.

Scientific Research Applications

Synthesis and Derivative Formation

A key application of this compound is in the synthesis of derivatives with potential for various applications. For instance, the compound has been used as a precursor in synthesizing derivatives like 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, which shows promise in forming compounds with unique properties (Rodríguez et al., 2022).

Corrosion Inhibition

The compound and its derivatives have applications in corrosion inhibition. Research on Schiff bases derived from similar compounds has demonstrated significant efficacy in inhibiting corrosion of steel in acidic mediums, suggesting potential industrial applications (Okey et al., 2020).

Antibacterial Activity

Several derivatives of this compound have been explored for their antibacterial properties. For example, derivatives synthesized from 4-aminobenzoic acid have shown potential as antibacterial agents against medically significant bacterial strains (Parekh et al., 2005).

Novel Synthesis Methodologies

Innovative methods have been developed for the synthesis of compounds related to 4-[[3-[(2-Furanylmethylamino)-oxomethyl]-7-methoxy-1-benzopyran-2-ylidene]amino]benzoic acid. These methodologies yield various derivatives with potential applications in pharmacology and material science (Quiroga et al., 2007).

Photochemical Applications

There are studies exploring the use of similar compounds in photochemical applications, including the development of photo-cleavable protecting groups. This has implications in areas like drug delivery and material sciences (Soares et al., 2010).

properties

Molecular Formula

C23H18N2O6

Molecular Weight

418.4 g/mol

IUPAC Name

4-[[3-(furan-2-ylmethylcarbamoyl)-7-methoxychromen-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C23H18N2O6/c1-29-17-9-6-15-11-19(21(26)24-13-18-3-2-10-30-18)22(31-20(15)12-17)25-16-7-4-14(5-8-16)23(27)28/h2-12H,13H2,1H3,(H,24,26)(H,27,28)

InChI Key

SWKMLAVOUUFJOP-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C(=O)O)O2)C(=O)NCC4=CC=CO4

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C(=O)O)O2)C(=O)NCC4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[3-[(2-Furanylmethylamino)-oxomethyl]-7-methoxy-1-benzopyran-2-ylidene]amino]benzoic acid
Reactant of Route 2
4-[[3-[(2-Furanylmethylamino)-oxomethyl]-7-methoxy-1-benzopyran-2-ylidene]amino]benzoic acid
Reactant of Route 3
4-[[3-[(2-Furanylmethylamino)-oxomethyl]-7-methoxy-1-benzopyran-2-ylidene]amino]benzoic acid
Reactant of Route 4
4-[[3-[(2-Furanylmethylamino)-oxomethyl]-7-methoxy-1-benzopyran-2-ylidene]amino]benzoic acid
Reactant of Route 5
4-[[3-[(2-Furanylmethylamino)-oxomethyl]-7-methoxy-1-benzopyran-2-ylidene]amino]benzoic acid
Reactant of Route 6
4-[[3-[(2-Furanylmethylamino)-oxomethyl]-7-methoxy-1-benzopyran-2-ylidene]amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.